Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride

CAS No.: 1820575-62-9

Cat. No.: VC2867913

Molecular Formula: C14H20ClNO4

Molecular Weight: 301.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820575-62-9 |

|---|---|

| Molecular Formula | C14H20ClNO4 |

| Molecular Weight | 301.76 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 |

| Standard InChI Key | PSNFNSMPDZPULA-QNTKWALQSA-N |

| Isomeric SMILES | CCOC1=CC(=CC=C1)O[C@H]2C[C@H](NC2)C(=O)OC.Cl |

| SMILES | CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl |

| Canonical SMILES | CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl |

Introduction

Chemical Identity and Structure

Basic Information

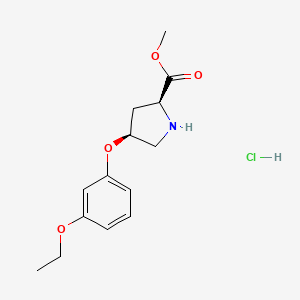

Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a crystalline solid with distinct stereochemistry. This compound belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles with various functional group modifications. The specific stereochemistry at positions 2 and 4 (both S configuration) plays a crucial role in its biological activity and chemical reactivity .

Structural Details

The compound consists of a pyrrolidine ring with a methyl carboxylate group at the 2-position and a 3-ethoxyphenoxy group at the 4-position. Both substituents have S stereochemistry, which is explicitly indicated in the nomenclature as (2S,4S). The nitrogen atom of the pyrrolidine ring is protonated and paired with a chloride counterion, forming the hydrochloride salt. The 3-ethoxyphenoxy group contains an ethoxy substituent at the meta position of the phenoxy ring .

Chemical Identifiers

Table 1: Chemical Identifiers for Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate Hydrochloride

| Identifier Type | Value |

|---|---|

| PubChem CID | 75464790 |

| CAS Number | 1820575-62-9 |

| Molecular Formula | C₁₄H₂₀ClNO₄ |

| Molecular Weight | 301.76 g/mol |

| IUPAC Name | methyl (2S,4S)-4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate hydrochloride |

| InChI | InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H/t12-,13-;/m0./s1 |

| InChI Key | PSNFNSMPDZPULA-QNTKWALQSA-N |

| SMILES | CCOC1=CC(=CC=C1)O[C@H]2CC@HC(=O)OC.Cl |

Physical and Chemical Properties

Chemical Structure Visualization

The molecule contains several key functional groups that define its chemical behavior:

-

A pyrrolidine ring with (2S,4S) stereochemistry

-

A methyl carboxylate group at the 2-position

-

A 3-ethoxyphenoxy substituent at the 4-position

-

A protonated nitrogen atom with a chloride counterion

Applications and Research Significance

Synthetic Building Block

As a functionalized pyrrolidine derivative, this compound likely serves as an important synthetic intermediate or building block in the preparation of more complex molecules. The presence of the methyl ester group provides a handle for further functionalization, while the ethoxyphenoxy group can participate in various chemical transformations .

Research Areas

The compound may be relevant to several research areas:

-

Medicinal chemistry and drug discovery

-

Organic synthesis methodology

-

Structure-activity relationship studies

-

Chiral catalysis and asymmetric synthesis

Related Compounds and Comparative Analysis

Structural Analogs

Several structurally related compounds appear in the search results, allowing for comparative analysis:

Table 2: Comparison of Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride with Related Compounds

| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |

|---|---|---|---|

| Methyl (2S,4S)-4-(3-ethoxyphenoxy)-2-pyrrolidinecarboxylate HCl | C₁₄H₂₀ClNO₄ | 301.76 g/mol | Reference compound |

| Methyl (2S,4S)-4-(4-iodophenoxy)-2-pyrrolidinecarboxylate | C₁₂H₁₄INO₃ | 347.15 g/mol | Contains 4-iodophenoxy instead of 3-ethoxyphenoxy; free base form |

| Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate | C₁₄H₁₉NO₄ | 265.31 g/mol | Ethoxy group at ortho position; free base form |

| Methyl (2S,4R)-4-ethoxypyrrolidine-2-carboxylate HCl | C₈H₁₆ClNO₃ | 209.67 g/mol | Lacks phenoxy ring; different stereochemistry at position 4 |

| Methyl (2S,4S)-4-(3,4-dimethylphenoxy)-2-pyrrolidinecarboxylate HCl | C₁₄H₂₀ClNO₃ | 285.77 g/mol | Contains dimethylphenoxy instead of ethoxyphenoxy |

Structure-Activity Relationships

The various analogs suggest potential structure-activity relationships:

-

The position of substituents on the phenoxy ring (ortho, meta, para) may influence biological activity

-

The nature of these substituents (ethoxy, methoxy, halogen) likely affects pharmacokinetic properties

-

The stereochemistry at positions 2 and 4 is critical for biological activity, as evidenced by the specific stereochemical designations in the compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume